molecular formula C13H15N3O2S B2733145 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1234987-75-7

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B2733145
CAS No.: 1234987-75-7
M. Wt: 277.34
InChI Key: YERZVISCJJIBRD-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide is a synthetic organic compound that features a pyridazinone core and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 3-position of the pyridazinone ring can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a nucleophilic substitution reaction where the thiophene derivative reacts with a suitable leaving group on the pyridazinone ring.

    Formation of the Propanamide Side Chain: The final step involves the formation of the propanamide side chain through an amidation reaction, typically using an amine and an acid chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles like thiols or amines, often in the presence of a base.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Substituted pyridazinone or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its ability to interact with specific enzymes or receptors could make it a potential therapeutic agent for treating various diseases.

Industry

In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide would depend on its specific application. In a biological context, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide: Lacks the thiophene moiety, which may affect its reactivity and biological activity.

    N-(thiophen-2-ylmethyl)propanamide: Lacks the pyridazinone core, which is crucial for certain chemical and biological properties.

Uniqueness

The presence of both the pyridazinone core and the thiophene moiety in 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)propanamide makes it unique

Properties

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-5-6-12(17)16(15-9)10(2)13(18)14-8-11-4-3-7-19-11/h3-7,10H,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERZVISCJJIBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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